

6-Chloro-4-fluoroindolin-2-one safety data sheet (SDS)

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Compound of Interest

Compound Name: 6-Chloro-4-fluoroindolin-2-one

Cat. No.: B8806287

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Chemical Identity & Strategic Relevance

6-Chloro-4-fluoroindolin-2-one is a specialized halogenated heterocyclic scaffold used primarily in the synthesis of receptor tyrosine kinase (RTK) inhibitors. Its structural significance lies in the specific substitution pattern: the C6-chlorine and C4-fluorine atoms modulate the electronic properties of the oxindole core, enhancing metabolic stability by blocking common Cytochrome P450 oxidation sites while influencing the acidity of the NH group for downstream Knoevenagel condensations.

Core Identifiers

| Parameter | Specification |
|-------------------|--|
| Chemical Name | 6-Chloro-4-fluoro-1,3-dihydro-2H-indol-2-one |
| CAS Number | 1309685-08-2 |
| Molecular Formula | C ₈ H ₅ ClFNO |
| Molecular Weight | 185.58 g/mol |
| Structural Class | Halogenated Oxindole / Indolinone |
| SMILES | <chem>O=C1Cc2cc(Cl)cc(F)c2N1</chem> |

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact isomer is limited in public registries, its hazard profile is derived from the homologous series of halogenated oxindoles (e.g., 6-chloro-2-oxindole). Treat with high caution as a potent bioactive intermediate.

GHS Classification (EU/US OSHA)

- Signal Word:WARNING
- Acute Toxicity, Oral: Category 4 (H302)[1]
- Skin Corrosion/Irritation: Category 2 (H315)[1]
- Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

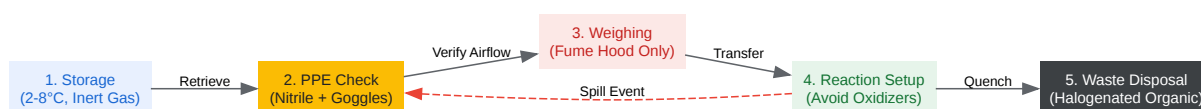
Critical Risk Factors

- Hydrofluoric/Hydrochloric Acid Evolution: In the event of thermal decomposition (fire), this compound releases toxic HF and HCl vapors. Standard ABC fire extinguishers are insufficient; responders must be aware of acid gas risks.

- Bioactivity: As a kinase inhibitor precursor, accidental ingestion or mucosal absorption may modulate cell signaling pathways.

Safe Handling & Operational Workflow

The following workflow integrates engineering controls with personal protective equipment (PPE) to create a self-validating safety loop.



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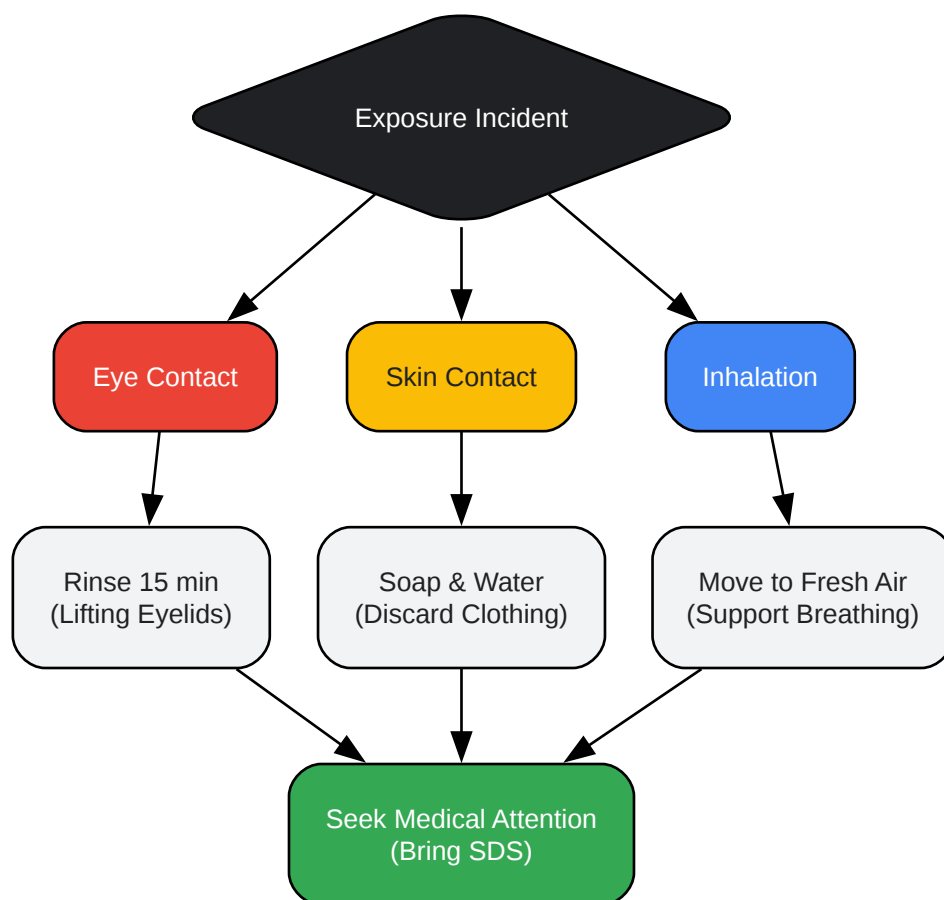
Figure 1: Operational logic flow for handling halogenated oxindoles, emphasizing containment at the weighing stage.

Detailed Protocols

- Engineering Controls: All open handling (weighing, transfer) must occur within a certified chemical fume hood with a face velocity of >100 fpm.
- Inhalation Protection: If hood containment is breached or for spill cleanup, use a NIOSH-approved respirator with P100 (HEPA) and Organic Vapor (OV) cartridges.
- Skin Protection: Double-gloving is recommended.
 - Inner Layer: Latex or Nitrile (4 mil).
 - Outer Layer: Nitrile (minimum 5 mil) or Neoprene.
 - Rationale: Halogenated aromatics can permeate thin nitrile; double gloving provides a breakthrough buffer.

Emergency Response Framework

In the event of exposure, immediate action is required to mitigate chemical burns or systemic toxicity.



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Figure 2: Decision tree for emergency response. Immediate dilution/removal is the priority before medical transport.

Fire-Fighting Measures

- Suitable Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Water spray may be used to cool containers but avoid direct water jet which may scatter the chemical.
- Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NO_x), Hydrogen chloride gas (HCl), Hydrogen fluoride (HF).
- Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the risk of HF inhalation.

Technical Specifications & Physical Properties

Data below is synthesized from experimental values of the 6-chloro and 4-fluoro homologs, providing a highly probable range for the 6-Cl, 4-F analog.

| Property | Value / Description | Method/Note |
|----------------------|---------------------------------|------------------------------------|
| Appearance | Off-white to pale yellow powder | Visual inspection |
| Melting Point | 190 – 205 °C (Estimated) | Based on 6-Cl-oxindole (196°C) [1] |
| Solubility (Water) | < 0.1 mg/mL | Insoluble |
| Solubility (Organic) | DMSO (>20 mg/mL), DMF, Methanol | Polar aprotic solvents preferred |
| pKa (NH) | ~12.5 | Acidic NH due to EWG (F/Cl) |
| Storage Temp | 2 – 8 °C | Inert atmosphere (Argon/Nitrogen) |

Synthesis & Application Context

Why this specific molecule? In drug discovery, the **6-chloro-4-fluoroindolin-2-one** scaffold is often utilized to synthesize "Sunitinib-like" multi-targeted tyrosine kinase inhibitors.

- **Metabolic Stability:** The fluorine at the C4 position and chlorine at C6 block metabolic oxidation, prolonging the half-life of the final drug candidate.
- **Reactivity:** The electron-withdrawing nature of the halogens increases the acidity of the C3-methylene protons. This facilitates Knoevenagel condensation with aldehydes to form the bioactive 3-substituted indolinone core.

Protocol Note: When performing condensations, use a mild base (e.g., Piperidine) in Ethanol. Strong bases may cause ring-opening hydrolysis due to the activated nature of the amide bond.

References

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Sources

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